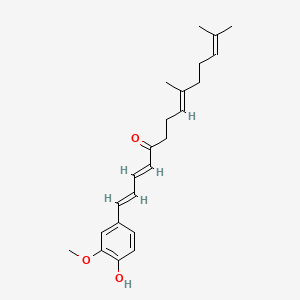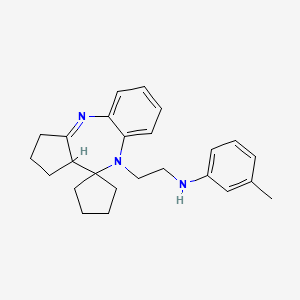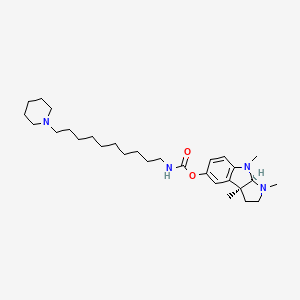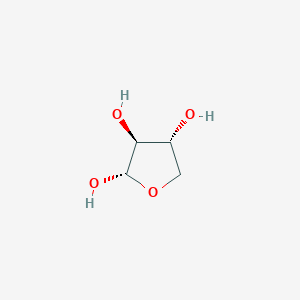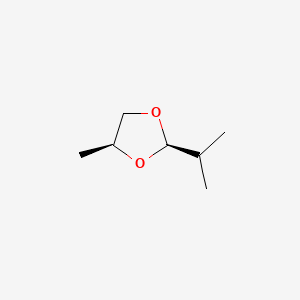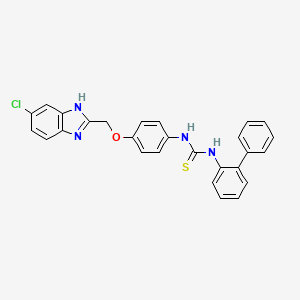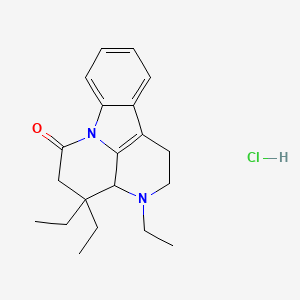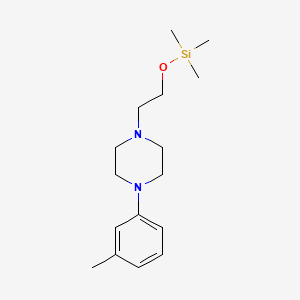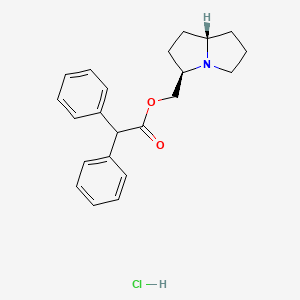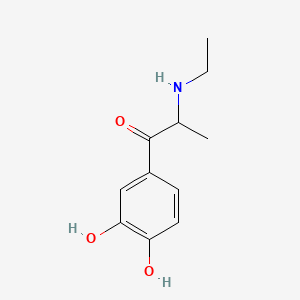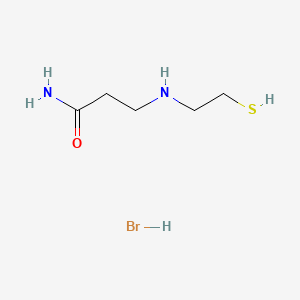![molecular formula C16H16N2O6 B12732248 (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile CAS No. 84509-14-8](/img/structure/B12732248.png)
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[321]octan-5-yl)benzonitrile is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the bicyclic structure, followed by the introduction of the benzonitrile group and the (E)-but-2-enedioic acid moiety. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include specific temperatures, pressures, and solvents to optimize the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be used to study the effects of specific functional groups on biological activity. Its bicyclic structure might interact with biological molecules in unique ways, making it a useful tool for biochemical research.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure might allow it to interact with biological targets in ways that other compounds cannot.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile likely involves interactions with specific molecular targets. These interactions could include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
But-2-enedioic acid derivatives: These compounds share the (E)-but-2-enedioic acid moiety but differ in other functional groups.
Benzonitrile derivatives: These compounds share the benzonitrile group but have different substituents on the aromatic ring.
Bicyclic compounds: These compounds share the bicyclic structure but differ in the specific arrangement of atoms.
Uniqueness
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile is unique due to its combination of these three structural elements. This unique combination gives it properties that are not found in other compounds, making it a valuable tool for research and industrial applications.
Properties
CAS No. |
84509-14-8 |
|---|---|
Molecular Formula |
C16H16N2O6 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile |
InChI |
InChI=1S/C12H12N2O2.C4H4O4/c13-5-9-1-3-10(4-2-9)12-8-14-6-11(16-12)7-15-12;5-3(6)1-2-4(7)8/h1-4,11,14H,6-8H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GWAJBNNARCOFOX-WLHGVMLRSA-N |
Isomeric SMILES |
C1C2COC(O2)(CN1)C3=CC=C(C=C3)C#N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1C2COC(O2)(CN1)C3=CC=C(C=C3)C#N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


